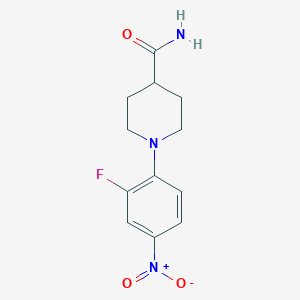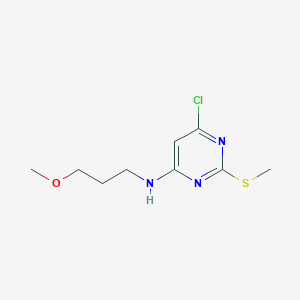
1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various piperidine derivatives has been explored in the literature. For instance, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were synthesized by condensation reactions involving different acid chlorides and 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole . Similarly, benzyloxy anilides of nipec
Scientific Research Applications
1. Synthesis in Radiotracer Development
1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide derivatives have been used in the synthesis of radiotracers for positron emission tomography (PET) imaging. For instance, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a derivative of this compound, was synthesized for studying CB1 cannabinoid receptors in the brain using PET imaging (Katoch-Rouse & Horti, 2003).
2. Molecular Dynamics and Quantum Chemical Studies
Piperidine derivatives, closely related to 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the binding energies and inhibition efficiencies of these compounds (Kaya et al., 2016).
3. Anticancer Research
Derivatives of this compound have shown potential in anticancer research. For example, compounds with the piperidine framework, including those with nitro and fluoro substitutions, demonstrated antiproliferative activity against human leukemia cells, indicating their potential as anticancer agents (Vinaya et al., 2011).
4. Antibacterial Agent Synthesis
In the field of antibacterial research, derivatives of 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide have been synthesized and studied for their antibacterial activity. These compounds, with variations in substituents, have shown potential as new antibacterial agents (Matsumoto et al., 1984).
5. Crystallography and Thermal Studies
Crystallographic and thermal studies of compounds similar to 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide have been conducted to understand their structural and thermal properties. These studies are crucial for the development of pharmaceuticals and materials (Awasthi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3/c13-10-7-9(16(18)19)1-2-11(10)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6H2,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQYAIMZGNCRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)








